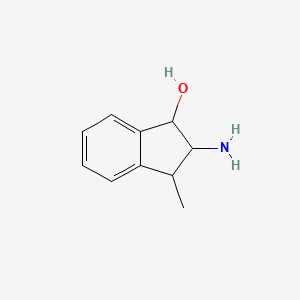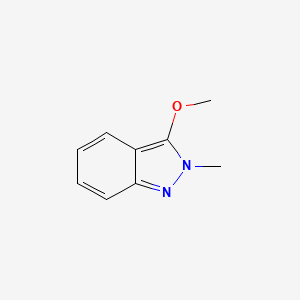
4-Chloro-3-fluoro-2,6-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-fluoro-2,6-dimethylpyridine is a heterocyclic aromatic compound with the molecular formula C7H7ClFN It is characterized by the presence of chlorine and fluorine substituents on a pyridine ring, along with two methyl groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Chlor-3-Fluor-2,6-dimethylpyridin beinhaltet typischerweise die Halogenierung von 2,6-Dimethylpyridin.Die Reaktionsbedingungen erfordern oft eine kontrollierte Umgebung, um die selektive Substitution der gewünschten Positionen am Pyridinring sicherzustellen .
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann großtechnische Halogenierungsprozesse umfassen, bei denen fortschrittliche Verfahren eingesetzt werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Spezialausrüstung und Reagenzien ist unerlässlich, um die Effizienz und Sicherheit des Produktionsprozesses zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 4-Chlor-3-Fluor-2,6-dimethylpyridin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Häufig mit Nukleophilen, was zur Substitution der Chlor- oder Fluoratome führt.
Oxidations- und Reduktionsreaktionen: Diese Reaktionen können die elektronischen Eigenschaften des Pyridinrings verändern.
Kupplungsreaktionen: Wie die Suzuki–Miyaura-Kupplung, die die Bildung von Kohlenstoff-Kohlenstoff-Bindungen beinhaltet.
Häufige Reagenzien und Bedingungen:
Nukleophile: Für Substitutionsreaktionen werden oft Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid verwendet.
Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.
Katalysatoren: Palladium-basierte Katalysatoren werden häufig in Kupplungsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Pyridine ergeben, während Kupplungsreaktionen komplexe aromatische Verbindungen erzeugen können .
Wissenschaftliche Forschungsanwendungen
4-Chlor-3-Fluor-2,6-dimethylpyridin findet Anwendung in verschiedenen Bereichen der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung und als pharmazeutisches Zwischenprodukt untersucht.
Industrie: Wird bei der Herstellung von Agrochemikalien und anderen Spezialchemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Chlor-3-Fluor-2,6-dimethylpyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Das Vorhandensein von Chlor- und Fluoratomen kann die Bindungsaffinität und Reaktivität der Verbindung beeinflussen. Die genauen Pfade und Zielstrukturen hängen von der spezifischen Anwendung und dem Nutzungskontext ab .
Ähnliche Verbindungen:
- 4-Chlor-2,6-dimethylpyridin
- 3-Fluor-2,6-dimethylpyridin
- 2,6-Dimethylpyridin
Einzigartigkeit: 4-Chlor-3-Fluor-2,6-dimethylpyridin ist einzigartig aufgrund des gleichzeitigen Vorhandenseins von Chlor- und Fluorsubstituenten, die unterschiedliche elektronische und sterische Eigenschaften verleihen. Diese Kombination kann seine Reaktivität und Selektivität in verschiedenen chemischen Reaktionen verbessern und es zu einer wertvollen Verbindung in der Forschung und industriellen Anwendung machen .
Wirkmechanismus
The mechanism of action of 4-Chloro-3-fluoro-2,6-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and reactivity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-2,6-dimethylpyridine
- 3-Fluoro-2,6-dimethylpyridine
- 2,6-Dimethylpyridine
Uniqueness: 4-Chloro-3-fluoro-2,6-dimethylpyridine is unique due to the simultaneous presence of both chlorine and fluorine substituents, which impart distinct electronic and steric properties. This combination can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C7H7ClFN |
|---|---|
Molekulargewicht |
159.59 g/mol |
IUPAC-Name |
4-chloro-3-fluoro-2,6-dimethylpyridine |
InChI |
InChI=1S/C7H7ClFN/c1-4-3-6(8)7(9)5(2)10-4/h3H,1-2H3 |
InChI-Schlüssel |
IFMPCFODWPQSAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=N1)C)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one](/img/structure/B11920827.png)


![(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid](/img/structure/B11920841.png)

![6H-Furo[2,3-f]isoindole](/img/structure/B11920847.png)
![2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B11920849.png)

![7-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11920859.png)





